molecular formula C10H17N3O4S3 B6758601 N-[2-(cyclopropylsulfamoyl)ethyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide

N-[2-(cyclopropylsulfamoyl)ethyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide

Cat. No.: B6758601
M. Wt: 339.5 g/mol
InChI Key: KNJSMHSVMKPGSM-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylsulfamoyl)ethyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide is a synthetic compound with a complex structure that includes a thiazole ring, a sulfonamide group, and a cyclopropylsulfamoyl moiety

Properties

IUPAC Name

N-[2-(cyclopropylsulfamoyl)ethyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4S3/c1-7-8(2)18-10(12-7)20(16,17)11-5-6-19(14,15)13-9-3-4-9/h9,11,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJSMHSVMKPGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)S(=O)(=O)NCCS(=O)(=O)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopropylsulfamoyl)ethyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, introduction of the sulfonamide group, and attachment of the cyclopropylsulfamoyl moiety. Common reagents used in these reactions include sulfur-containing compounds, amines, and cyclopropyl derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopropylsulfamoyl)ethyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The sulfonamide and thiazole groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing thiazole or sulfonamide groups.

    Biology: It may serve as a probe or inhibitor in biological studies, particularly those involving enzymes that interact with sulfonamide or thiazole-containing compounds.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclopropylsulfamoyl)ethyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate enzyme activity. The thiazole ring may also play a role in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(cyclopropylsulfamoyl)ethyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide include other thiazole-containing sulfonamides, such as:

  • N-[2-(methylsulfamoyl)ethyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide
  • N-[2-(ethylsulfamoyl)ethyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide

Uniqueness

What sets this compound apart from similar compounds is the presence of the cyclopropylsulfamoyl group. This moiety can impart unique steric and electronic properties, potentially leading to different biological activities or chemical reactivities compared to other sulfonamides.

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